molecular formula C12H22N2O2 B592167 Tert-butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate CAS No. 1180112-41-7

Tert-butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate

Cat. No. B592167
M. Wt: 226.32
InChI Key: JXQPSCYGAWSTQP-UHFFFAOYSA-N
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Description

Tert-butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate is a chemical compound with the molecular formula C₁₂H₂₂N₂O₂ . It is used as a reagent in the synthesis of RET kinase inhibitors and in the preparation of CDK4/6 inhibitors .


Chemical Reactions Analysis

Tert-butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate is used as a reagent in the synthesis of RET kinase inhibitors . It is also used in the preparation of CDK4/6 inhibitors . The specific chemical reactions involving this compound were not found in the search results.


Physical And Chemical Properties Analysis

Tert-butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate has a molecular weight of 226.32 g/mol . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound has a topological polar surface area of 41.6 Ų . It has two rotatable bonds .

Scientific Research Applications

  • Synthesis and Conformational Analysis of Spirolactams : These compounds, including derivatives of 1,7-diazaspiro[4.5]decanes, are used in peptide synthesis as constrained surrogates for dipeptides like Pro-Leu and Gly-Leu. They are shown to mimic gamma-turn/distorted type II beta-turn in peptides (Fernandez et al., 2002).

  • Supramolecular Arrangements : The preparation of various diazaspiro[4.5]decane derivatives, including Tert-butyl, and their influence on crystal structures and supramolecular arrangements have been explored. This research highlights the role of substituents in determining the structures (Graus et al., 2010).

  • Synthesis of Rho-Kinase Inhibitor Intermediate : The synthesis of (S)-tert-butyl 3-methyl-1,4-di­azepane-1-carboxylate, a key intermediate for the Rho-kinase inhibitor K-115, has been established for large-scale production (Gomi et al., 2012).

  • Synthesis for Novel Compounds : The synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate provides a convenient entry point for novel compounds, exploring chemical space complementary to piperidine ring systems (Meyers et al., 2009).

  • Mirror Symmetry in Crystal Structure : The study of the crystal structure of tert-butyl 7,9-dibenzyl-2-oxo-1,7,9-triazaspiro[4.5]dec-3-ene-1-carboxylate, revealing its imposed mirror symmetry and chair conformation, has been conducted (Dong et al., 1999).

  • Improved Synthesis Methods : Modified methods for synthesizing diazaspiro[4.4] nonane, offering higher efficiency and better yield, have been developed (Zhiqin, 2004).

  • Chemical Reactions and Synthesis of Biologically Active Compounds : Research into the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal for the preparation of biologically active heterocyclic compounds has been documented (Moskalenko & Boev, 2012).

  • Synthesis of Fluoroquinolone Derivatives : The preparation of various fluoroquinolone derivatives, including tert-butyl-substituted compounds, and their evaluation for antibacterial activities has been investigated (Bouzard et al., 1989).

properties

IUPAC Name

tert-butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-8-5-12(6-9-14)4-7-13-12/h13H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXQPSCYGAWSTQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCN2)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00719145
Record name tert-Butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00719145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate

CAS RN

1180112-41-7
Record name tert-Butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00719145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
2
Citations
JR Abbott, TR Hodges, RN Daniels… - Journal of Medicinal …, 2018 - ACS Publications
Deregulated RAS activity, often the result of mutation, is implicated in approximately 30% of all human cancers. Despite this statistic, no clinically successful treatment for RAS-driven …
Number of citations: 34 pubs.acs.org
D Sarkar, ET Olejniczak, J Phan, JA Coker… - Journal of Medicinal …, 2020 - ACS Publications
The nucleotide exchange factor Son of Sevenless (SOS) catalyzes the activation of RAS by converting it from its inactive GDP-bound state to its active GTP-bound state. Recently, we …
Number of citations: 18 pubs.acs.org

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